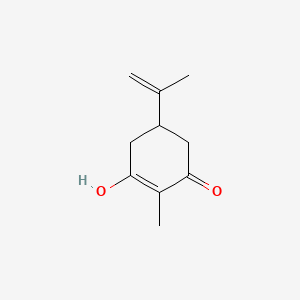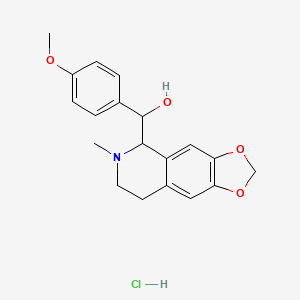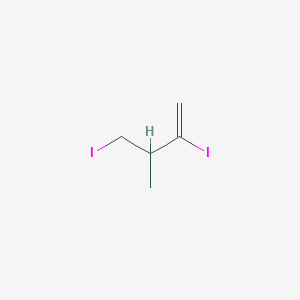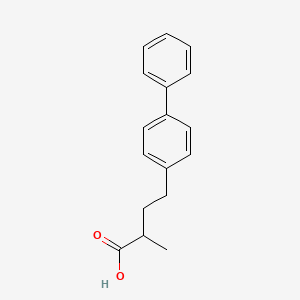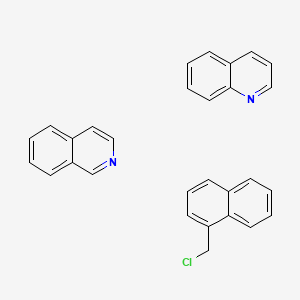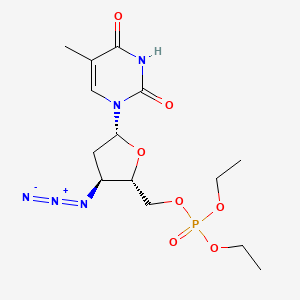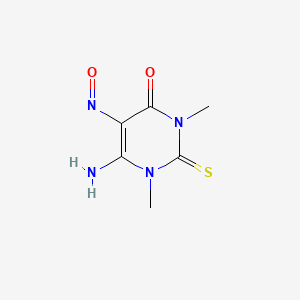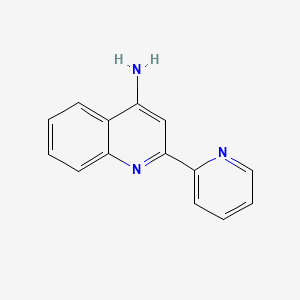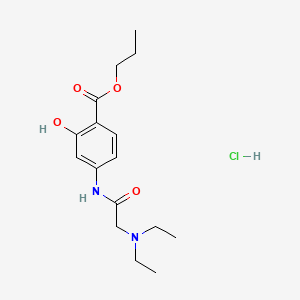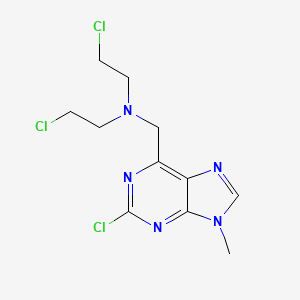
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine typically involves the reaction of 9-methyl-9H-purine-6-methanamine with chloroethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization can be induced using acidic or basic catalysts, depending on the desired product.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and cyclic compounds with varying ring sizes and functionalities.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, causing cross-linking and strand breaks, which can inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA and proteins involved in cell division and growth pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N,N-bis(2-chloroethyl)acetamide
- 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
- 2-Chloro-N,N-bis(2-chloroethyl)benzamide
Uniqueness
2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine is unique due to its purine-based structure, which distinguishes it from other chloroethyl compounds. This structure imparts specific reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
13726-50-6 |
|---|---|
Fórmula molecular |
C11H14Cl3N5 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(2-chloro-9-methylpurin-6-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl3N5/c1-18-7-15-9-8(16-11(14)17-10(9)18)6-19(4-2-12)5-3-13/h7H,2-6H2,1H3 |
Clave InChI |
KCOVQUVRCCMVKQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(N=C(N=C21)Cl)CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)

